molecular formula C16H18N4O2S B118928 Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate CAS No. 148367-92-4

Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Cat. No. B118928
CAS RN: 148367-92-4
M. Wt: 330.4 g/mol
InChI Key: HREBJTOFMTZMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, also known as ETC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETC is a thiadiazole derivative, which is a class of compounds that has been extensively studied for their biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells.
Biochemical and Physiological Effects
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In vivo studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can reduce tumor growth in mice and increase the survival rate of mice with cancer. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to have antimicrobial activity against various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for research on Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate. One direction is to further explore its potential applications in agriculture, medicine, and materials science. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing new analogs of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate with improved properties such as solubility, bioavailability, and selectivity.

Synthesis Methods

The synthesis of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves the reaction of 2-amino-4-tert-butylphenol with ethyl cyanoacetate and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is around 70%, and the purity can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied extensively for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have herbicidal activity against various weed species. In medicine, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied for its anticancer, antitumor, and antimicrobial properties. In materials science, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been used as a precursor for the synthesis of various functional materials such as metal complexes and polymers.

properties

CAS RN

148367-92-4

Product Name

Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C16H18N4O2S/c1-5-22-14(21)13-19-20(15(23-13)18-10-17)12-8-6-11(7-9-12)16(2,3)4/h6-9H,5H2,1-4H3

InChI Key

HREBJTOFMTZMEZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.